molecular formula C6H6BNO4 B086076 3-Nitrophenylboronic acid CAS No. 13331-27-6

3-Nitrophenylboronic acid

Cat. No.: B086076
CAS No.: 13331-27-6
M. Wt: 166.93 g/mol
InChI Key: ZNRGSYUVFVNSAW-UHFFFAOYSA-N
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Description

3-Nitrophenylboronic acid, also known as 3-nitrobenzeneboronic acid, is an organic compound with the molecular formula C6H6BNO4. It is a derivative of boronic acid and contains a nitro group attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Nitrophenylboronic Acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem) by breaking the antibiotics’ structure .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their activity

Biochemical Pathways

This compound is involved in several biochemical reactions, including Copper-catalyzed arylation , Palladium-catalyzed decarboxylative coupling , Suzuki-Miyaura cross-coupling , and Oxidative carbocyclization/arylation . These reactions are crucial in organic synthesis, particularly in the formation of carbon-carbon bonds .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with diols, which can impact their absorption and distribution .

Result of Action

This compound is used as a reactant for synthesizing biologically active molecules such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities . It also catalyzes the ene carbocyclization of acetylenic dicarbonyl compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of diols in the environment due to the boronic acid’s ability to form reversible covalent complexes . Additionally, the compound’s stability may be influenced by pH, as boronic acids are known to be stable in acidic conditions but can undergo hydrolysis under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3-nitroaniline with boron tribromide (BBr3) in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). This method is preferred due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Nitrophenylboronic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties compared to other phenylboronic acids. This makes it particularly useful in reactions requiring electron-withdrawing groups. In contrast, compounds like 3-aminophenylboronic acid and 4-aminophenylboronic acid contain amino groups, which are electron-donating and thus exhibit different reactivity patterns .

Properties

IUPAC Name

(3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGSYUVFVNSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065416
Record name Boronic acid, (3-nitrophenyl)-
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Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-27-6
Record name 3-Nitrophenylboronic acid
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Record name 3-Nitrobenzeneboronic acid
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Record name 3-Nitrophenylboronic Acid
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Record name 3-nitrophenylboronic acid
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Record name 3-nitrophenylboronic acid
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Record name Boronic acid, B-(3-nitrophenyl)-
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Record name Boronic acid, (3-nitrophenyl)-
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Record name 3-NITROPHENYLBORONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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